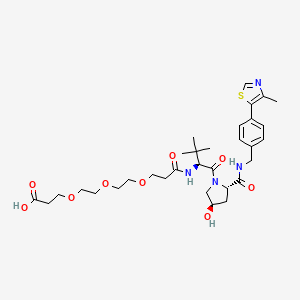

(S,R,S)-AHPC-PEG3-propionic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

VH 032 - linker 4, also known as (S,R,S)-AHPC-PEG3-COOH, is a functionalized ligand for the von Hippel-Lindau (VHL) protein. This compound is primarily used in the development of proteolysis-targeting chimeras (PROTACs), which are designed to degrade specific proteins by recruiting the ubiquitin-proteasome system. VH 032 - linker 4 incorporates an E3 ligase ligand and a polyethylene glycol (PEG) linker, making it suitable for conjugation to a target protein ligand .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of VH 032 - linker 4 involves multiple steps, starting with the preparation of the VHL ligand. The VHL ligand is then functionalized with a PEG linker and a terminal acid group. The reaction conditions typically involve the use of suitable solvents and reagents to achieve high purity and yield. The final product is purified using high-performance liquid chromatography (HPLC) to ensure a purity of ≥95% .

Industrial Production Methods: Industrial production of VH 032 - linker 4 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. The use of automated systems and advanced purification techniques ensures consistent quality and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: VH 032 - linker 4 undergoes various chemical reactions, including:

Substitution Reactions: The PEG linker can be substituted with different functional groups to create diverse PROTAC molecules.

Conjugation Reactions: The terminal acid group allows for conjugation to target protein ligands, forming stable PROTAC complexes

Common Reagents and Conditions:

Solvents: Dimethyl sulfoxide (DMSO) is commonly used as a solvent for VH 032 - linker 4.

Reagents: Common reagents include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) for conjugation reactions

Major Products: The major products formed from these reactions are PROTAC molecules that can selectively degrade target proteins by recruiting the VHL E3 ubiquitin ligase .

Scientific Research Applications

VH 032 - linker 4 has a wide range of scientific research applications, including:

Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.

Biology: Employed in studies to understand protein-protein interactions and cellular pathways.

Medicine: Investigated for potential therapeutic applications in cancer and other diseases by degrading disease-causing proteins.

Industry: Utilized in the development of novel drug candidates and chemical probes for research and development

Mechanism of Action

VH 032 - linker 4 functions by recruiting the VHL E3 ubiquitin ligase to the target protein. The PEG linker facilitates the formation of a stable complex between the VHL ligand and the target protein ligand. This complex is then recognized by the ubiquitin-proteasome system, leading to the ubiquitination and subsequent degradation of the target protein. The molecular targets and pathways involved include the hypoxia-inducible factor (HIF) pathway, where VHL plays a critical role in regulating HIF-α levels .

Comparison with Similar Compounds

VH 032: A derivative of the VHL ligand used in the development of PROTACs.

VH032-thiol-C6-NH2: A synthesized compound that functions as an E3 ligase ligand-linker conjugate.

Thalidomide-NH-C4-NH-Boc: An E3 ligase ligand used in PROTAC technology

Uniqueness: VH 032 - linker 4 is unique due to its functionalized PEG linker and terminal acid group, which allow for versatile conjugation to various target protein ligands. This versatility makes it a valuable tool in the development of PROTACs for targeted protein degradation .

Biological Activity

(S,R,S)-AHPC-PEG3-propionic acid is a synthesized compound that plays a significant role in the field of targeted protein degradation, particularly through the use of PROTAC (Proteolysis Targeting Chimeras) technology. This compound serves as an E3 ligase ligand-linker conjugate, which facilitates the ubiquitination and subsequent degradation of specific target proteins within cells. This article presents a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

- CAS Number : 2140807-42-5

- Molecular Weight : 662.79 g/mol

- Chemical Formula : C32H46N4O9S

- IUPAC Name : 3-{2-[2-(2-{[(2S)-1-[(2S,4R)-4-hydroxy-2-({[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}carbamoyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamoyl}ethoxy)ethoxy]ethoxy}propanoic acid

This compound operates by binding to E3 ligases, which are crucial components of the ubiquitin-proteasome system. The compound's structure allows it to link target proteins to E3 ligases, promoting their ubiquitination and subsequent degradation. This mechanism is particularly useful in cancer therapy and other diseases where specific protein levels need to be controlled.

Key Features:

- E3 Ligase Interaction : Facilitates the recruitment of target proteins for ubiquitination.

- Linker Properties : The PEG3 linker enhances solubility and stability in biological systems.

Biological Activity and Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

- Targeted Protein Degradation :

- Neuroinflammation Studies :

- Case Studies :

Table 1: Summary of Biological Activity Studies

| Property | Value |

|---|---|

| CAS Number | 2140807-42-5 |

| Molecular Weight | 662.79 g/mol |

| Chemical Formula | C32H46N4O9S |

| IUPAC Name | 3-{...} (full name as above) |

Properties

IUPAC Name |

3-[2-[2-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H46N4O9S/c1-21-28(46-20-34-21)23-7-5-22(6-8-23)18-33-30(41)25-17-24(37)19-36(25)31(42)29(32(2,3)4)35-26(38)9-11-43-13-15-45-16-14-44-12-10-27(39)40/h5-8,20,24-25,29,37H,9-19H2,1-4H3,(H,33,41)(H,35,38)(H,39,40)/t24-,25+,29-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHEJFYORSLEJKX-BEYSDYMESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCCC(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCOCCC(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H46N4O9S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

662.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.